molecular formula C7H15Br2NO B1342879 4-(3-Bromopropyl)morpholine hydrobromide CAS No. 88806-06-8

4-(3-Bromopropyl)morpholine hydrobromide

Cat. No. B1342879
CAS RN: 88806-06-8
M. Wt: 289.01 g/mol
InChI Key: BOKDFWMGFIWGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromopropyl)morpholine hydrobromide is a chemical compound that belongs to the morpholine derivatives. Morpholines are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a 3-bromopropyl group attached to the morpholine ring. The compound is of interest due to its potential applications in pharmacology and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, which involves a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to morpholine products as single stereoisomers in moderate to good yield . Additionally, the synthesis of 2-aryl-4-(3-arylpropyl)morpholines has been reported, where the structure of the synthesized derivatives was confirmed by IR and NMR spectroscopy . These methods could potentially be adapted for the synthesis of 4-(3-Bromopropyl)morpholine hydrobromide.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was determined by single crystal X-ray diffraction studies . Similarly, the structure of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene was characterized by X-ray single crystal determination, revealing the conformation of the morpholine ring and the orientation of the substituents . These techniques could be applied to determine the precise molecular structure of 4-(3-Bromopropyl)morpholine hydrobromide.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, which are essential for their applications in synthesis and pharmacology. The reaction of 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds to yield tertiary amino alcohols , and the synthesis of 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride from a bromoacetophenone and ethanolamine are examples of reactions involving morpholine derivatives. These reactions highlight the reactivity of the bromo and morpholine functional groups, which are relevant to the chemical behavior of 4-(3-Bromopropyl)morpholine hydrobromide.

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely depending on their substituents. For instance, the crystal and molecular structure of morpholine biguanide hydrobromide was determined, and the compound was found to form a three-dimensional network of hydrogen bonds . The thermal analyses of copper(II) and oxido-vanadium(IV) complexes of a bromo-substituted phenol derivative revealed a three-stage decomposition process . These studies provide insights into the stability and intermolecular interactions of morpholine derivatives, which are important for understanding the properties of 4-(3-Bromopropyl)morpholine hydrobromide.

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 4-(3-Bromopropyl)morpholine hydrobromide . This compound, with the CAS number 88806-06-8, has a molecular weight of 289.01 g/mol . Here are six unique applications:

  • Organic Synthesis and Medicinal Chemistry:

    • Results : Researchers obtain novel compounds with potential pharmacological activity .
  • Catalysis and Asymmetric Synthesis:

    • Results : Researchers achieve enantioenriched products with high selectivity .
  • Polymer Chemistry:

    • Results : Modified polymers exhibit altered properties (e.g., solubility, reactivity) .
  • Materials Science:

    • Results : Enhanced material properties (e.g., adhesion, conductivity) are observed .
  • Biological Applications:

    • Results : Insights into cellular functions or protein interactions are gained .
  • Environmental Chemistry:

    • Results : Understanding its environmental impact informs risk assessment .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-(3-bromopropyl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKDFWMGFIWGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615307
Record name 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopropyl)morpholine hydrobromide

CAS RN

88806-06-8
Record name 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromopropyl)morpholine hydrobromide
Reactant of Route 2
Reactant of Route 2
4-(3-Bromopropyl)morpholine hydrobromide
Reactant of Route 3
Reactant of Route 3
4-(3-Bromopropyl)morpholine hydrobromide
Reactant of Route 4
Reactant of Route 4
4-(3-Bromopropyl)morpholine hydrobromide
Reactant of Route 5
Reactant of Route 5
4-(3-Bromopropyl)morpholine hydrobromide
Reactant of Route 6
Reactant of Route 6
4-(3-Bromopropyl)morpholine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.